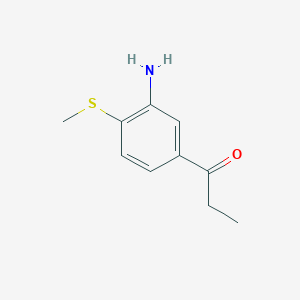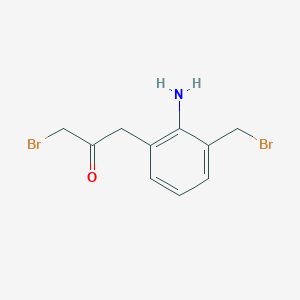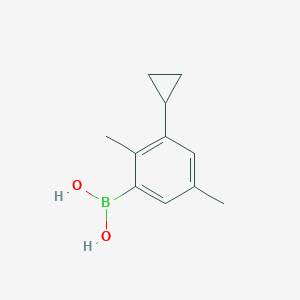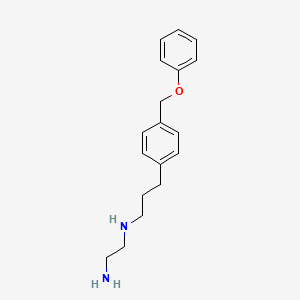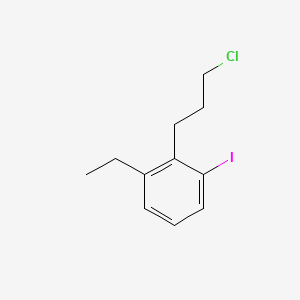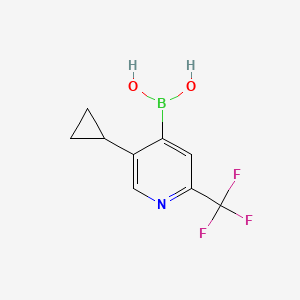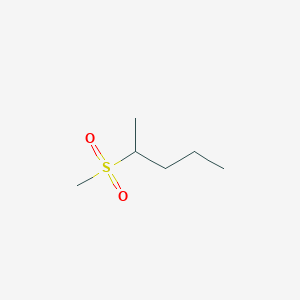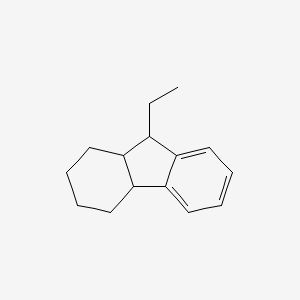
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene is an organic compound with the molecular formula C15H20 It is a derivative of fluorene, characterized by the addition of an ethyl group and the saturation of the fluorene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene typically involves the hydrogenation of 9-ethylfluorene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation of the fluorene ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is essential for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen or nitro groups.
Wissenschaftliche Forschungsanwendungen
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Materials Science: The compound is studied for its potential use in creating novel materials with unique mechanical and thermal properties.
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Wirkmechanismus
The mechanism by which 9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene exerts its effects depends on its specific application. In organic electronics, its mechanism involves the transfer of electrons and holes within the material, contributing to its luminescent properties. The molecular targets and pathways involved are primarily related to its electronic structure and interactions with other materials in the device.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,4A,9,9A-hexahydro-1H-fluorene: A similar compound without the ethyl group, used in similar applications.
9-Methyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene: Another derivative with a methyl group instead of an ethyl group.
2,3,4,4A,9,9A-hexahydro-1H-carbazole: A structurally related compound with a nitrogen atom in the ring system.
Uniqueness
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene is unique due to the presence of the ethyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired, such as in OLEDs and other electronic devices.
Eigenschaften
CAS-Nummer |
100950-88-7 |
|---|---|
Molekularformel |
C15H20 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
9-ethyl-2,3,4,4a,9,9a-hexahydro-1H-fluorene |
InChI |
InChI=1S/C15H20/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h3,5,7,9,11,13,15H,2,4,6,8,10H2,1H3 |
InChI-Schlüssel |
LUWWOYAYCAJVIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2CCCCC2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


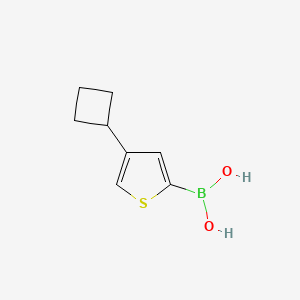
![3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B14074970.png)
![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
